In Vitro Antitumor Activity Range in the 5-Aryl-1H-imidazole Series Provides a Class-Level Benchmark
While no direct head-to-head comparison for 2-chloro-5-(4-methoxyphenyl)-1H-imidazole itself is available, a closely related 5-aryl-1H-imidazole series provides a quantitative framework for its potential activity. In a panel of 48 analogs tested against cancer cell lines, the most active compound (2i) achieved single-digit micromolar IC50 values and was equally effective against apoptosis-resistant and apoptosis-sensitive models [1]. This establishes that activity is highly substitution-dependent, and the specific 2-chloro-5-(4-methoxyphenyl) pattern of the target compound positions it within a privileged chemotype for anticancer screening, differentiating it from inactive or less potent analogs within the same series.
| Evidence Dimension | In vitro growth inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly determined; inferred by class membership |
| Comparator Or Baseline | Most active analog 2i in the 5-aryl-1H-imidazole series: IC50 in single-digit µM range; least active analogs: IC50 >100 µM [1] |
| Quantified Difference | >10-fold difference between most and least active analogs within the same series |
| Conditions | Various human cancer cell lines including apoptosis-resistant melanoma models [1] |
Why This Matters
This demonstrates that not all 5-aryl-1H-imidazoles are equivalent; procurement decisions must be guided by a specific substitution pattern, as minor structural changes can result in >10-fold differences in biological potency.
- [1] Mathieu, V., Van Den Berge, E., Ceusters, J., Konopka, T., Cops, A., Bruyère, C., Pirker, C., Berger, W., Trieu-Van, T., Serteyn, D., Kiss, R., & Robiette, R. (2013). New 5-Aryl-1H-imidazoles display in vitro antitumor activity against apoptosis-resistant cancer models, including melanomas, through mitochondrial targeting. Journal of Medicinal Chemistry, 56(17), 6626–6637. View Source
